1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid

Descripción general

Descripción

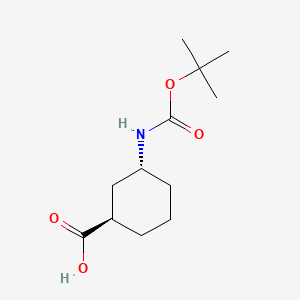

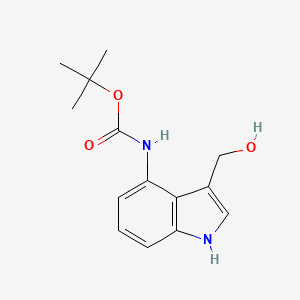

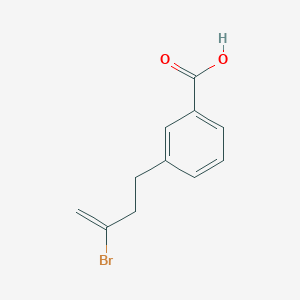

1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structural Insights and Synthesis Applications

- The structural analysis of related compounds has shown that the benzyloxycarbonyl group exhibits specific orientations that can influence the molecular assembly and hydrogen bonding patterns in crystals. This insight is critical for designing compounds with desired physical and chemical properties (Silva et al., 2000).

- In the realm of synthesis, the role of benzyloxycarbonyl-protected intermediates is significant for developing novel compounds. For instance, studies on the preparation of specific bicyclic compounds highlight the utility of benzyloxycarbonyl-protected amino acids in complex synthetic routes, underscoring its importance in organic chemistry and drug development processes (Rose et al., 2003).

Material Science and Polymer Research

- The benzyloxycarbonyl group is instrumental in the organo-catalyzed ring-opening polymerization of specific dioxane-diones, leading to the creation of polymers with unique properties. This research contributes to the development of new materials with potential applications in biomedicine and engineering (Thillaye du Boullay et al., 2010).

Advanced Organic Synthesis and Catalysis

- The compound and its derivatives have been explored for their catalytic roles in organic synthesis, such as in the palladium-catalyzed C-H functionalization. This application is pivotal in medicinal chemistry for synthesizing complex molecules efficiently and with high selectivity (Magano et al., 2014).

Fundamental Organic Chemistry Research

- Research into the basic properties of carboxylic acids, including those related to the benzyloxycarbonyl group, provides foundational knowledge that informs a wide range of scientific disciplines, from materials science to biochemistry (Badea & Radu, 2018).

Mecanismo De Acción

Target of Action

It is known that benzyloxycarbonyl (cbz or z) group is commonly used in organic synthesis for the introduction of the benzyloxycarbonyl protecting group for amines . This suggests that the compound might interact with amines or proteins containing amine groups.

Mode of Action

The benzyloxycarbonyl group is known to suppress the nucleophilic and basic properties of the n lone pair in amines . This could potentially alter the activity of proteins and enzymes that contain these amine groups.

Pharmacokinetics

General principles of pharmacokinetics suggest that these properties would be influenced by factors such as the compound’s chemical structure, its interactions with biological molecules, and the physiological conditions of the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets . .

Propiedades

IUPAC Name |

4-phenyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c22-18(23)20(17-9-5-2-6-10-17)11-13-21(14-12-20)19(24)25-15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQLVBPHUSLUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627976 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-phenylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181641-61-2 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-phenylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

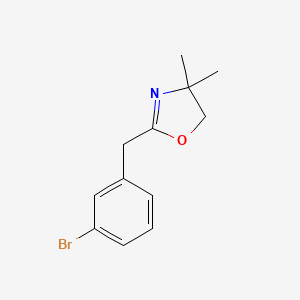

![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)

![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)